REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([O:12][CH2:13][O:14][CH3:15])=[C:7]([CH2:9][CH2:10][OH:11])[CH:8]=1.[O-][O-].[Mg+2]>C(Cl)(Cl)Cl>[OH:11][CH2:10][CH2:9][C:7]1[CH:8]=[C:3]([CH:4]=[CH:5][C:6]=1[O:12][CH2:13][O:14][CH3:15])[CH:2]=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=CC(=C(C1)CCO)OCOC
|
Name
|
|
Quantity
|
0.086 g
|
Type
|
reactant
|
Smiles
|
[O-][O-].[Mg+2]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C=C(C=O)C=CC1OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |